(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H9BrO2S and its molecular weight is 309.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural properties of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one and its derivatives have been explored in depth. For instance, research has detailed the synthesis of chalcones derived from thiophene-3-carbaldehyde, including compounds with varying substituents such as –OH, –OCH3, –OCH2CH3, and –Br. These studies have provided insights into the molecular and crystal structures of these chalcones, highlighting their configuration and molecular packing characteristics, which are fundamental for understanding their chemical behavior and potential applications in materials science and drug design (T. V. Quoc et al., 2019).
Antimicrobial Activity
Another significant area of research involves the evaluation of the antimicrobial properties of these compounds. A study on 1-(5-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)-propane-1,3-dione and its metal complexes revealed moderate to excellent antimicrobial activity against a range of bacteria and fungi. This suggests the potential utility of these compounds and their metal complexes as novel antimicrobial agents, offering a new avenue for the development of metal-derived drugs (S. N. Sampal et al., 2018).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of chalcone analogs have also been investigated, revealing the influence of molecular packing on their photochemical behaviors. Research into the structures and photochemical properties of related compounds under different pressure conditions has shown how molecular orientation and intermolecular distances impact the potential for photodimerization, a process that could be exploited in the development of photoresponsive materials (Julia Bąkowicz et al., 2015).
Molecular Docking and Simulation Studies
Molecular docking and simulation studies have been applied to analyze the interactions between these compounds and proteins, aiming to understand their mechanism of action at the molecular level. Such studies provide valuable insights for drug development, indicating how structural modifications can enhance biological activity and selectivity (B. Haridevamuthu et al., 2023).
Properties
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2S/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCSYQIVFFLNNV-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.